Substance P is derived from the preprotachykinin A gene and is widely distributed in the central nervous system, peripheral nervous system, and immune cells. The full peptide consists of the sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. The fragment Substance P (3-11) specifically refers to the sequence Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, which retains significant biological activity related to neurotransmission and nociception. This fragment has been identified as a major metabolite formed at the blood-brain barrier during the metabolism of Substance P .
Substance P (3-11) can be synthesized using solid-phase peptide synthesis techniques. A common method involves:
The synthesis conditions typically involve maintaining specific temperatures and pH levels to optimize yield and purity.
The molecular structure of Substance P (3-11) can be described by its amino acid sequence and spatial configuration:
The structural analysis also indicates that Substance P (3-11) can undergo configurational changes affecting its stability and interaction with receptors .
Substance P (3-11) participates in various chemical reactions primarily involving hydrolysis and peptide bond cleavage:
These reactions are critical for understanding how Substance P (3-11) behaves in biological systems and its metabolic pathways.
Substance P (3-11) operates primarily through interactions with neurokinin receptors, particularly neurokinin receptor 1:
The mechanism involves conformational changes in both the peptide and receptor that enhance signaling efficacy.
Substance P (3-11) exhibits several notable physical and chemical properties:
These properties are essential for its application in biochemical research and therapeutic contexts.
Substance P (3-11) has several scientific applications:
Substance P (3-11) (SP(3-11)) is a C-terminal truncated metabolite of the undecapeptide Substance P (SP), with the amino acid sequence KPQQFFGLM-NH₂ and molecular weight 1,094.33 g/mol (CAS No. 51165-11-8) [3]. This nonapeptide retains selective bioactivity distinct from its parent peptide, serving as a critical tool for probing neuropeptide fragmentation and receptor signaling mechanisms. Unlike full-length SP (RPKPQQFFGLM-NH₂), SP(3-11) lacks the N-terminal Arg¹-Pro² residues, altering its receptor affinity profile while preserving key interactions with tachykinin receptors and novel targets like MRGPRX2 [3] [8]. Its discovery emerged from efforts to map structure-activity relationships (SAR) of tachykinins, revealing how proteolytic processing generates fragments with specialized functions in inflammation, chemotaxis, and nociception [7] [8].
SP(3-11) is generated through enzymatic cleavage of Substance P, primarily by endopeptidases (e.g., neprilysin) and dipeptidyl peptidase IV (DPP-IV) [8] [11]. The TAC1 gene encodes preprotachykinin A, which undergoes alternative splicing to yield SP and other tachykinins (e.g., neurokinin A). Post-secretory processing then produces SP(3-11) via stepwise N-terminal truncation:
Structurally, SP(3-11) retains the C-terminal motif Phe⁷-Phe⁸-Gly⁹-Leu¹⁰-Met¹¹-NH₂, which is conserved across tachykinins and essential for receptor binding. However, the loss of Arg¹-Pro² reduces its affinity for the neurokinin-1 receptor (NK1R) while enhancing stability. Unlike SP(1–9) (a major endogenous metabolite), SP(3-11) resists rapid degradation by angiotensin-converting enzyme (ACE), prolonging its half-life in tissues [8] [10].
Table 1: Key Proteolytic Fragments of Substance P
Fragment | Sequence | Primary Enzymes | Receptor Targets |
---|---|---|---|
SP (full-length) | RPKPQQFFGLM-NH₂ | N/A | NK1R, NK2R, MRGPRX2 |
SP(1–9) | RPKPQQFFG-OH | Matrix metalloproteinases | MRGPRX2 (weak) |
SP(3–11) | KPQQFFGLM-NH₂ | Dipeptidyl peptidase IV | NK1R, MRGPRX2 |
SP(1–7) | RPKPQQF-OH | Endopeptidase 24.11 | Unknown non-tachykinin |
The study of SP fragments originated in the 1930s after Euler and Gaddum isolated SP from equine brain and gut extracts, noting its hypotensive and smooth muscle-stimulating properties [4] [6]. However, SP(3-11)’s significance was unrecognized until the 1980s, when SAR studies sought to develop tachykinin antagonists. Researchers synthesized SP analogs with modified C-termini (e.g., [Trp⁷,⁹,Nle¹¹]-SP(4–11)) to block NK1R in guinea pig ileum and rabbit mesenteric vein [7]. These efforts revealed that:
In the 1990s, SP(3–11) gained attention for its ability to cross the blood-brain barrier (BBB) with a permeation rate of 1.92 × 10⁻⁵ cm/s in bovine brain microvascular endothelial cell (BBMEC) monolayers [3]. This contrasted with full-length SP, which is BBB-impermeable due to its size and charge. SP(3–11)’s BBB penetration implicated it in central nociceptive modulation, though its endogenous presence in the CNS remains debated.
Three hypotheses explain SP(3–11)’s bioactivity:
Receptor Subtype Selectivity Theory:SP(3–11) binds NK1R with lower affinity than SP but activates MRGPRX2 (Mas-related G protein-coupled receptor X2) on mast cells and monocytes. MRGPRX2 recognizes the polycationic N-terminus (Lys³-Pro⁴) of SP(3–11), triggering calcium flux and chemotaxis [8] [3]. In contrast, NK1R requires the intact C-terminus and full-length SP for efficient coupling to Gq/11 proteins [4] [5]. This dichotomy explains why SP(3–11) potently recruits immune cells but weakly induces neurogenic inflammation.
Metabolic Intermediate Hypothesis:As a stable metabolite, SP(3–11) extends SP’s signaling radius. It accumulates in inflamed tissues where peptidases (e.g., DPP-IV) are upregulated, acting as a long-distance chemoattractant. SP(3–11) promotes monocyte migration at nanomolar concentrations in Boyden chamber assays—a role not shared by SP(1–7) [3] [8].
Membrane Interaction Framework:SP(3–11)’s amphipathic nature (N-terminal cationic, C-terminal hydrophobic) enables direct phospholipid bilayer interactions. This facilitates receptor clustering in lipid rafts or endocytosis-independent signaling, bypassing classical NK1R internalization pathways [4] [6].
Table 2: Key Research Findings on SP(3–11) Bioactivity
Biological Function | Experimental Model | Key Findings | Reference |
---|---|---|---|
Monocyte Chemotaxis | Human monocytes (Boyden chamber) | EC₅₀ ~100 nM; blocked by MRGPRX2 inhibitors | [3] |
BBB Permeation | BBMEC monolayers | Permeation rate: 1.92 × 10⁻⁵ cm/s | [3] |
Mast Cell Activation | LAD2 human mast cells | Induced β-hexosaminidase release via MRGPRX2 | [8] |
Smooth Muscle Contraction | Guinea pig ileum | EC₅₀ comparable to SP (1–11) | [7] |
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